Tetrabromodichlorodibenzofuran
Overview
Description
Tetrabromodichlorodibenzofuran is a halogenated organic compound that belongs to the class of dibenzofurans It is characterized by the presence of four bromine atoms and two chlorine atoms attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrabromodichlorodibenzofuran typically involves the bromination and chlorination of dibenzofuran. One common method includes the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and catalysts. The process is optimized for high yield and purity, often involving multiple steps of purification to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Tetrabromodichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully dehalogenated dibenzofuran derivatives.
Substitution: Formation of dibenzofuran derivatives with new functional groups replacing the halogen atoms.
Scientific Research Applications
Tetrabromodichlorodibenzofuran has several applications in scientific research:
Environmental Science: It is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organic molecules.
Biology and Medicine: Investigated for its potential biological activity and effects on living organisms.
Industry: Utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tetrabromodichlorodibenzofuran involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetrabromodibenzofuran: Similar structure but lacks chlorine atoms.
Dichlorodibenzofuran: Similar structure but lacks bromine atoms.
Polychlorinated dibenzofurans: A class of compounds with varying numbers of chlorine atoms.
Uniqueness: Tetrabromodichlorodibenzofuran is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties
Properties
IUPAC Name |
dibenzofuran;tetrabromide;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O.4BrH.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZVVTRRABHNGK-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Cl-].[Br-].[Br-].[Br-].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br4Cl2O-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107207-44-3 | |
Record name | Dibenzofuran, tetrabromodichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107207443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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